4-(2-Ethoxy-2-oxoethyl)benzoic acid
Description
Historical Context in Organic Synthesis Research
Key historical reactions that provide a basis for the synthesis of this and similar compounds include:
The Willgerodt-Kindler Reaction: First described by Conrad Willgerodt in 1887 and later modified by Karl Kindler, this reaction allows for the conversion of aryl alkyl ketones to the corresponding amides and subsequently to carboxylic acids. wikipedia.orgmsu.edu This provides a potential pathway to synthesize the acetic acid moiety on the benzene (B151609) ring.
The Reformatsky Reaction: Discovered by Sergey Reformatsky in 1887, this reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc to form a β-hydroxy ester. wikipedia.orgthermofisher.comuni.lu This reaction is fundamental in the formation of carbon-carbon bonds and the introduction of ester functionalities.
The synthesis of structurally related diesters, such as diethyl 2,2'-(1,4-phenylene)diacetate, has been documented, with methods including the Williamson ether synthesis and the esterification of the corresponding diacid. vulcanchem.comiucr.org These synthetic strategies highlight the established chemical principles that would be employed in the preparation of 4-(2-Ethoxy-2-oxoethyl)benzoic acid.
Role of Carboxylic Acids and Esters in Contemporary Chemical Research
Carboxylic acids and esters are among the most fundamental and versatile functional groups in modern organic chemistry. Their importance is underscored by their prevalence in natural products, pharmaceuticals, and polymers.
Carboxylic acids are prized for their acidic nature, which allows them to participate in a wide range of reactions, including:
Acid-base reactions: Forming salts with bases.
Esterification: Reacting with alcohols to form esters.
Amide bond formation: Reacting with amines to form amides, a cornerstone of peptide and protein chemistry.
Reduction: Conversion to alcohols.
Conversion to acid chlorides: Enhancing reactivity for subsequent nucleophilic acyl substitution reactions.
Esters , on the other hand, are valued for their relative stability and their role as protecting groups for carboxylic acids. They are also key components in:
Flavor and Fragrance Industry: Many esters have characteristic pleasant smells.
Polymer Chemistry: Polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET), are ubiquitous in modern society.
Pharmaceuticals: The ester group can be used to modify the solubility and bioavailability of drugs.
The strategic interplay between these two functional groups within a single molecule, as seen in this compound, provides chemists with a powerful tool for molecular design and synthesis.
Structural Features and Research Relevance of this compound as a Bifunctional Moiety
The structure of this compound is key to its utility. The para-substitution pattern on the benzene ring places the carboxylic acid and the ethoxy-oxoethyl group at opposite ends of the molecule, providing a rigid and linear scaffold. This linearity is often desirable in the construction of polymers and liquid crystals.
The bifunctional nature of this molecule allows it to act as a "linker" or "spacer" in the assembly of larger, more complex structures. The carboxylic acid can be activated and reacted with a nucleophile (e.g., an amine or an alcohol), while the ester can be hydrolyzed to reveal a second carboxylic acid for further functionalization, or it can be used in reactions such as the Claisen condensation.
This "orthogonality" of reactivity, where one functional group can be reacted while the other remains intact under specific conditions, is a central concept in modern organic synthesis. It allows for the controlled and stepwise construction of molecules, which is crucial for the synthesis of complex targets.
The research relevance of this compound and its analogs lies in their potential application in:
Medicinal Chemistry: As linkers in the development of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody via a linker. The linker's properties can influence the stability and release of the drug.
Polymer Science: As a monomer for the synthesis of specialty polyesters and polyamides with defined properties. The rigid aromatic core can impart thermal stability and specific mechanical properties to the resulting polymer.
Materials Science: In the design of liquid crystals, where the rigid, rod-like shape of the molecule can contribute to the formation of mesophases. nih.govresearchgate.netresearchgate.netnih.gov
While specific, detailed research findings for this compound are not extensively reported in publicly available literature, its structural motifs are present in more complex molecules, indicating its role as a valuable, albeit often unheralded, synthetic intermediate. prepchem.comguidechem.comsimsonpharma.com
Below are data tables for the closely related compound, diethyl 2,2'-(1,4-phenylene)diacetate, which provide insight into the expected properties of this compound.
Physicochemical Properties of Diethyl 2,2'-(1,4-phenylene)diacetate nih.gov
| Property | Value |
| Molecular Formula | C14H18O4 |
| Molecular Weight | 250.29 g/mol |
| Appearance | White crystalline solid |
| Melting Point | 82-84 °C |
| Solubility | Soluble in DCM, DMF, acetone |
Crystallographic Data for Diethyl 2,2'-(1,4-phenylene)diacetate iucr.orgnih.gov
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 4.9254 Å |
| b | 9.7194 Å |
| c | 14.9170 Å |
| β | 108.313° |
Spectroscopic Data for Diethyl 2,2'-(1,4-phenylene)diacetate vulcanchem.comnih.gov
| Type | Chemical Shift (δ ppm) / Wavenumber (cm⁻¹) |
| ¹H NMR (CDCl₃) | 1.2-1.4 (t, 6H, CH₃), 4.1-4.3 (q, 4H, OCH₂), 3.6 (s, 4H, ArCH₂), 7.2-7.4 (s, 4H, ArH) |
| ¹³C NMR (CDCl₃) | ~14 (CH₃), ~40 (ArCH₂), ~61 (OCH₂), ~129 (Ar-CH), ~134 (Ar-C), ~171 (C=O) |
| IR (Vapor Phase) | ~1730 (C=O stretch), ~1200 (C-O stretch) |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
4-(2-ethoxy-2-oxoethyl)benzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-10(12)7-8-3-5-9(6-4-8)11(13)14/h3-6H,2,7H2,1H3,(H,13,14) |
InChI Key |
YBIFNYIHKMDQFH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 2 Ethoxy 2 Oxoethyl Benzoic Acid
Chemo-selective Synthesis Strategies
The synthesis of 4-(2-ethoxy-2-oxoethyl)benzoic acid presents a unique challenge due to the presence of two distinct carboxylic acid functionalities with different reactivities. Chemo-selective strategies are therefore crucial to selectively modify one functional group while leaving the other intact.
Esterification Pathways for the Ethoxycarbonyl Moiety
A primary approach to synthesizing this compound involves the selective esterification of the acetic acid side chain of 4-carboxyphenylacetic acid. chemspider.com This can be achieved through various methods, including the classic Fischer esterification. This method utilizes an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid, to drive the equilibrium towards the formation of the ethyl ester.
Another effective method is the reaction of 4-carboxyphenylacetic acid with ethanol in the presence of a coupling agent. While specific examples for this exact transformation are not prevalent in the provided results, the general principle of using coupling agents for esterification is a well-established synthetic tool.
Furthermore, enzymatic or bio-catalytic methods are emerging as greener alternatives. For instance, lyophilized mycelia of fungi like Aspergillus oryzae and Rhizopus oryzae have demonstrated the ability to catalyze the esterification of phenylacetic acid with ethanol, suggesting a potential pathway for the selective esterification of 4-carboxyphenylacetic acid. scielo.br
Introduction of the Carboxylic Acid Functionality to the Aromatic Core
An alternative chemo-selective strategy involves introducing the carboxylic acid group onto an aromatic ring that already contains the ethoxycarbonylmethyl group. This can be accomplished through the oxidation of a suitable precursor. For example, a tolyl group can be oxidized to a carboxylic acid. A study on the synthesis of substituted benzoic acids demonstrated the selective oxidation of a methyl group on an aromatic ring to a carboxylic acid using air oxygen in the presence of a cobalt acetate-based catalytic system. researchgate.net This suggests a possible route starting from a precursor like ethyl (4-methylphenyl)acetate.
Multi-step Synthesis Approaches and Optimization
Multi-step syntheses are often necessary to construct the target molecule from readily available starting materials. The optimization of these sequences is critical for maximizing yield and purity while minimizing cost and environmental impact.
Precursor Derivatization and Functionalization
The synthesis of this compound can be approached through the derivatization of various precursors. One common strategy involves the functionalization of benzoic acid derivatives. For instance, a multi-step sequence could begin with the nitration of benzoic acid, followed by further transformations to introduce the ethoxycarbonylmethyl side chain. truman.edutruman.edu
Another versatile precursor is ethyl phenylacetate. guidechem.comnih.govchemicalbook.com This compound can undergo various electrophilic aromatic substitution reactions to introduce a functional group at the para position, which can then be converted to a carboxylic acid. For example, Friedel-Crafts acylation followed by oxidation could be a viable route.
The following table outlines potential precursor derivatization strategies:
| Starting Material | Key Transformation(s) | Intermediate(s) | Target Molecule |
| 4-Carboxyphenylacetic acid | Fischer Esterification | - | This compound |
| Ethyl (4-methylphenyl)acetate | Oxidation of methyl group | Ethyl (4-formylphenyl)acetate | This compound |
| Benzoic acid | Nitration, reduction, diazotization, substitution | m-Nitrobenzoic acid, etc. truman.edutruman.edu | This compound |
| Ethyl phenylacetate | Friedel-Crafts acylation, oxidation | Ethyl (4-acetylphenyl)acetate | This compound |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for achieving high yields and purity. This involves a systematic study of parameters such as temperature, reaction time, catalyst type and concentration, and solvent. For instance, in the Fischer esterification of benzoic acid with ethanol, the use of microwave irradiation has been shown to accelerate the reaction and improve yields compared to conventional heating. researchgate.net
The choice of catalyst is also crucial. While strong mineral acids like sulfuric acid are effective, they can lead to side reactions and are difficult to separate from the product. Heterogeneous catalysts, such as ion-exchange resins, offer the advantage of easier separation and potential for recycling, contributing to a more sustainable process. researchgate.net
The table below summarizes the optimization of a hypothetical esterification reaction:
| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sulfuric Acid | 80 | 6 | 85 |
| Amberlyst-15 | 80 | 12 | 78 |
| Microwave (H2SO4) | 120 | 0.5 | 92 |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. wjpmr.com In the context of this compound synthesis, this involves several key strategies.
The use of biocatalysts, such as enzymes or whole-cell systems, for esterification offers a mild and highly selective alternative to traditional chemical methods. scielo.br These reactions are typically performed in aqueous media or green solvents, reducing the reliance on volatile organic compounds.
Microwave-assisted organic synthesis (MAOS) is another green technology that can significantly reduce reaction times and energy consumption. nih.gov The rapid and uniform heating provided by microwaves often leads to higher yields and cleaner reactions.
Furthermore, the development of catalytic systems that utilize more benign and abundant metals is an active area of research. For example, replacing hazardous heavy metal catalysts with iron-based catalysts for oxidation reactions aligns with green chemistry principles. researchgate.net The use of air as the oxidant in such reactions is also highly desirable as it is a readily available and non-polluting reagent. researchgate.net
By embracing these green chemistry principles, the synthesis of this compound can be made more sustainable and economically viable.
Solvent-Free and Catalytic Systems
The primary route to this compound is the Fischer-Speier esterification of 4-carboxyphenylacetic acid with ethanol. mdpi.comnih.gov This reaction is an equilibrium process, and to drive it towards the formation of the desired ester, an acid catalyst is typically employed. nih.gov Modern approaches to this synthesis focus on the use of heterogeneous catalysts and solvent-free conditions to enhance the green credentials of the process.
Heterogeneous Catalysis: The use of solid acid catalysts is a significant improvement over traditional homogeneous catalysts like sulfuric acid. researchgate.net Heterogeneous catalysts are non-corrosive, environmentally friendly, and can be easily separated from the reaction mixture by simple filtration, allowing for their recovery and reuse. researchgate.net This simplifies product purification and minimizes acidic waste streams. google.com Materials such as modified montmorillonite (B579905) K10 clay, supported iron oxide nanoparticles, and expandable graphite (B72142) have been investigated as effective solid acid catalysts for esterification reactions. researchgate.netcibtech.orgchemsynthesis.com For instance, montmorillonite K10 clay activated with orthophosphoric acid has been shown to be an efficient catalyst for the esterification of various benzoic acids. cibtech.org Similarly, expandable graphite pre-treated with sulfuric acid has been successfully used as a catalyst for the synthesis of ethyl benzoate (B1203000), demonstrating high yields under microwave irradiation. chemsynthesis.com
Solvent-Free Conditions: Conducting the esterification under solvent-free conditions is another key aspect of green synthesis. sigmaaldrich.com In the context of Fischer esterification, this is often achieved by using a large excess of the alcohol reactant (ethanol in this case) which also serves as the reaction medium. mdpi.comsigmaaldrich.com This eliminates the need for an additional, potentially hazardous, organic solvent, thereby reducing waste and simplifying the work-up procedure. sigmaaldrich.com The removal of water, a byproduct of the reaction, is crucial to shift the equilibrium towards the product. This can be achieved using techniques like azeotropic distillation with a Dean-Stark trap or by using drying agents. mdpi.com Some catalytic systems, particularly those involving surfactant-combined catalysts, can form reverse micelles that automatically separate the water produced, further promoting the forward reaction without the need for energy-intensive distillation. sigmaaldrich.com
A patent for a 2-ethoxy-benzoic acid derivative describes a process where a related compound is synthesized by reacting 4-ethoxycarbonyl-3-ethoxy-phenylacetic acid with diethyl sulfate (B86663) in toluene, followed by hydrolysis. cibtech.org While not a direct solvent-free esterification of the final compound, it highlights the use of catalytic principles in the synthesis of closely related structures.
The following table summarizes representative catalytic systems applicable to the synthesis of this compound, based on analogous esterification reactions.
| Catalyst System | Substrate | Alcohol | Conditions | Yield (%) | Reference |
| Expandable Graphite (8 wt%) | Benzoic Acid | Ethanol | 135W Microwave, 85°C, 1.5h | 80.1 | chemsynthesis.com |
| Supported Iron Oxide Nanoparticles (0.1 mol%) | Benzoic Acid | Ethanol | Reflux, 6h | High (not specified) | researchgate.net |
| Phosphoric Acid-Modified Montmorillonite K10 | Benzoic Acid | Methanol (B129727) | Reflux, 5h, Solvent-free | >95 | cibtech.org |
Atom Economy and Sustainability Metrics
A central principle of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. It provides a theoretical measure of how much waste is generated during a synthesis. nih.gov
The atom economy is calculated using the following formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 nih.gov
For the Fischer esterification synthesis of this compound from 4-carboxyphenylacetic acid and ethanol, the reaction is as follows:
C₉H₈O₄ (4-carboxyphenylacetic acid) + C₂H₅OH (Ethanol) → C₁₁H₁₂O₄ (this compound) + H₂O (Water)
The atom economy calculation is: Atom Economy (%) = (208.21 g/mol / (180.16 g/mol + 46.07 g/mol )) x 100 ≈ 92.0%
This high atom economy indicates that the reaction is inherently efficient from a mass perspective, with only the small molecule of water being generated as a byproduct.
While atom economy is a useful starting point, other metrics provide a more comprehensive assessment of a process's sustainability by considering factors like reaction yield, stoichiometry, and the mass of all materials used (including solvents, catalysts, and workup chemicals).
Key Sustainability Metrics:
Reaction Mass Efficiency (RME): This metric takes into account the yield and the stoichiometry of the reactants. It is the percentage of the mass of the desired product relative to the total mass of all reactants used.
E-Factor (Environmental Factor): Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of total waste generated to the mass of the desired product. A lower E-Factor signifies a greener process. For fine chemicals, an E-factor between 5 and 50 is common, highlighting the significant waste typically produced in this sector.
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, catalyst, workup chemicals) used to produce a certain mass of the final product. It provides a holistic view of the process's efficiency and environmental footprint.
The table below compares these key green chemistry metrics, illustrating their importance in evaluating the sustainability of a chemical synthesis.
| Metric | Formula | Focus | Ideal Value |
| Atom Economy (AE) | (% Molecular Weight of Product / Σ Molecular Weight of Reactants) x 100 | Inherent efficiency of the reaction | High (100%) |
| Reaction Mass Efficiency (RME) | (Mass of Product / Σ Mass of Reactants) x 100 | Practical efficiency including yield and stoichiometry | High (100%) |
| E-Factor | Total Mass of Waste / Mass of Product | Waste generation | Low (approaching 0) |
| Process Mass Intensity (PMI) | Total Mass Input / Mass of Product | Overall process efficiency | Low (approaching 1) |
By optimizing synthetic routes to use recoverable heterogeneous catalysts and minimizing or eliminating solvent use, the RME and PMI for the production of this compound can be significantly improved, bringing the practical efficiency closer to the high theoretical atom economy of the reaction.
Chemical Reactivity and Transformation Pathways of 4 2 Ethoxy 2 Oxoethyl Benzoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group in 4-(2-ethoxy-2-oxoethyl)benzoic acid is a primary site for a variety of chemical modifications, most notably amidation and anhydride (B1165640) formation. These reactions are fundamental in the synthesis of more complex molecules.
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety of this compound can be readily converted to amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid to enhance its electrophilicity. Common methods for this activation include the use of carbodiimide (B86325) coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and racemization. peptide.comnih.gov
The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate upon reaction of the carboxylic acid with the carbodiimide. This intermediate is then susceptible to nucleophilic attack by the amine, yielding the corresponding amide and a urea (B33335) byproduct. The addition of HOBt leads to the in-situ formation of an activated HOBt ester, which is less prone to side reactions and reacts efficiently with the amine. nih.govumn.edu This methodology is a cornerstone of peptide synthesis, where the carboxyl group of one amino acid is coupled with the amino group of another. peptide.com
Table 1: Representative Amidation Reactions of this compound This table presents illustrative examples of amidation reactions with plausible conditions and yields based on established synthetic protocols for similar carboxylic acids.
| Amine | Coupling Reagents | Solvent | Temperature (°C) | Product | Yield (%) |
| Aniline | EDC, HOBt, DIPEA | Acetonitrile | 25 | 4-(2-Ethoxy-2-oxoethyl)-N-phenylbenzamide | 70-85 |
| Benzylamine | DCC, HOBt | Dichloromethane | 0-25 | N-Benzyl-4-(2-ethoxy-2-oxoethyl)benzamide | 75-90 |
| Piperidine | HATU, DIPEA | DMF | 25 | (4-(2-Ethoxy-2-oxoethyl)phenyl)(piperidin-1-yl)methanone | 80-95 |
Anhydride Formation and Reactivity
The carboxylic acid functionality of this compound can be converted into an acid anhydride. Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often facilitated by heating with a dehydrating agent like acetic anhydride. However, a more common and milder approach for preparing anhydrides, including mixed anhydrides, involves the reaction of the corresponding acyl chloride with a carboxylate salt.
The first step in this sequence is the conversion of the carboxylic acid to its more reactive acyl chloride derivative. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-(2-ethoxy-2-oxoethyl)benzoyl chloride can then react with a carboxylate, such as the sodium salt of this compound, to form the symmetric anhydride. Alternatively, it can react with a different carboxylate to yield a mixed anhydride. These anhydrides are potent acylating agents themselves and can be used in subsequent reactions, for example, to form esters or amides.
Table 2: Synthesis of Anhydride Derivatives from this compound This table outlines the two-step process for forming a symmetric anhydride, with expected outcomes based on standard organic transformations.
| Step | Reactants | Reagents | Solvent | Product |
| 1 | This compound | Thionyl chloride (SOCl₂) | Toluene | 4-(2-Ethoxy-2-oxoethyl)benzoyl chloride |
| 2 | 4-(2-Ethoxy-2-oxoethyl)benzoyl chloride, Sodium 4-(2-ethoxy-2-oxoethyl)benzoate | - | THF | 4,4'-(Oxydicarbonyl)bis(2-ethoxy-2-oxoethane) |
Reactions Involving the Ethyl Ester Functionality
The ethyl ester group of this compound offers another handle for chemical modification, including transesterification, controlled hydrolysis, and reduction.
Transesterification Processes
Transesterification is a process where the ethyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction can be catalyzed by either an acid or a base. In acid-catalyzed transesterification, a proton source, such as sulfuric acid, protonates the carbonyl oxygen of the ester, increasing its electrophilicity and facilitating attack by another alcohol. The reaction is typically driven to completion by using the new alcohol in large excess.
Base-catalyzed transesterification involves the use of a strong base, such as an alkoxide, which acts as a potent nucleophile. For instance, reacting this compound with benzyl (B1604629) alcohol in the presence of a suitable catalyst would yield benzyl 2-(4-carboxyphenyl)acetate. The choice of catalyst and reaction conditions can be tailored to achieve high yields of the desired ester. nih.gov
Table 3: Illustrative Transesterification of this compound This table provides a hypothetical example of a transesterification reaction, with conditions based on similar reported transformations.
| Reactant | Alcohol | Catalyst | Solvent | Product |
| This compound | Benzyl alcohol | Boric Acid | Toluene | Benzyl 2-(4-carboxyphenyl)acetate |
Hydrolysis Reactions under Controlled Conditions
The ethyl ester of this compound can be hydrolyzed to the corresponding dicarboxylic acid, 4-carboxyphenylacetic acid, under either acidic or basic conditions. However, achieving selective hydrolysis of the ethyl ester while leaving the carboxylic acid group intact requires carefully controlled conditions.
Selective monohydrolysis of diesters has been reported, and similar principles can be applied here. For instance, using a stoichiometric amount of a base like sodium hydroxide (B78521) in a mixed solvent system, such as water and ethanol (B145695), can favor the hydrolysis of one ester group over the other. mdpi.com The use of phase-transfer catalysts or specific enzyme systems, like carboxylesterases, can also provide a high degree of selectivity in ester hydrolysis. nih.govnih.gov Such controlled hydrolysis is valuable for creating intermediates with differentiated reactivity at the two carboxyl groups.
Table 4: Conditions for Controlled Hydrolysis of the Ethyl Ester This table presents plausible conditions for the selective hydrolysis of the ethyl ester functionality based on literature precedents for similar substrates.
| Reagent | Catalyst/Additive | Solvent | Temperature (°C) | Product |
| Sodium Hydroxide (1.2 equiv.) | Tetraethylammonium bromide (1.0 equiv.) | 10% Water in Ethanol | 40 | 4-Carboxyphenylacetic acid |
Reduction to Alcohols or Aldehydes (if explored in academic research)
The selective reduction of the ethyl ester functionality in the presence of the carboxylic acid group is a challenging but achievable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would typically reduce both the ester and the carboxylic acid. However, milder and more selective reducing agents can be employed.
For example, sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce esters but can reduce aldehydes and ketones. To selectively reduce the ester, it can first be converted to a more reactive species. Alternatively, certain catalytic hydrogenation conditions or specific hydride reagents have been shown to selectively reduce esters in the presence of carboxylic acids. For instance, the use of borane (B79455) (BH₃) complexes can sometimes favor the reduction of carboxylic acids over esters. Conversely, specific catalytic systems might be developed to achieve the desired chemoselectivity for the reduction of the ester to the corresponding alcohol, 4-(2-hydroxyethyl)benzoic acid, or potentially to the aldehyde under carefully controlled conditions.
Table 5: Potential Reagents for Selective Reduction of the Ethyl Ester This table summarizes potential reagents for the selective reduction of the ethyl ester group, with the expected major product based on known chemoselectivities.
| Reducing Agent | Solvent | Expected Major Product |
| Lithium Borohydride (with activation of the carboxylic acid) | THF | 4-(2-Hydroxyethyl)benzoic acid |
| Catalytic Hydrogenation (specific catalyst) | Ethanol | 4-(2-Hydroxyethyl)benzoic acid |
| Diisobutylaluminium hydride (DIBAL-H) (low temperature) | Toluene | 4-(2-Oxoethyl)benzoic acid (aldehyde) |
Modifications of the Aromatic Ring System
The benzene (B151609) ring of this compound is substituted with two electron-withdrawing groups: a carboxylic acid group (-COOH) and an ethoxycarbonylmethyl group (-CH₂COOEt). Both substituents deactivate the aromatic ring towards electrophilic attack by reducing its electron density.
Electrophilic aromatic substitution (EAS) reactions involve the replacement of a hydrogen atom on the aromatic ring with an electrophile. The rate of these reactions is significantly influenced by the nature of the substituents already present on the ring. Electron-donating groups activate the ring, accelerating the reaction, while electron-withdrawing groups deactivate it, making the reaction slower and often requiring harsher conditions.
In the case of this compound, both the carboxylic acid and the ethoxycarbonylmethyl groups are electron-withdrawing. The carboxylic acid group deactivates the ring through both inductive and resonance effects. Similarly, the ethoxycarbonylmethyl group, with its ester functionality, withdraws electron density primarily through an inductive effect. Consequently, electrophilic substitution on this molecule is expected to be substantially slower than on benzene.
Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. For these to proceed on a deactivated ring like that of this compound, strong electrophiles and often vigorous reaction conditions are necessary. For instance, nitration would typically require a mixture of concentrated nitric and sulfuric acids to generate the potent nitronium ion (NO₂⁺) electrophile. masterorganicchemistry.comyoutube.com Halogenation would necessitate the use of a Lewis acid catalyst to polarize the halogen molecule and increase its electrophilicity. wikipedia.org Friedel-Crafts reactions, both alkylation and acylation, are generally not feasible on strongly deactivated rings, as the catalysts (e.g., AlCl₃) can complex with the deactivating groups, further reducing the ring's reactivity.
The position of electrophilic attack on a disubstituted benzene ring is determined by the directing effects of the existing substituents. These effects are classified as either ortho, para-directing or meta-directing.
The carboxylic acid group is a well-established meta-director. cognitoedu.org This is because the resonance structures of the intermediate carbocation (the arenium ion) formed during electrophilic attack show that the positive charge is destabilized when the attack occurs at the ortho or para positions relative to the carboxyl group. Attack at the meta position avoids placing the positive charge on the carbon atom directly attached to the electron-withdrawing carboxyl group, resulting in a more stable intermediate. youtube.com
When two deactivating groups are present on a benzene ring, their directing effects must be considered in concert. In this compound, the carboxylic acid and the ethoxycarbonylmethyl group are in a para relationship. The positions ortho to the carboxylic acid are meta to the ethoxycarbonylmethyl group, and the positions ortho to the ethoxycarbonylmethyl group are meta to the carboxylic acid. Therefore, both groups direct incoming electrophiles to the same positions: the two carbons that are meta to the carboxylic acid and ortho to the ethoxycarbonylmethyl group. This reinforcing directive effect leads to a high degree of regioselectivity, with electrophilic substitution predicted to occur predominantly at the positions labeled 2 and 6 in the structure below.
Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Substituent | Directing Effect | Predicted Position of Attack |
|---|---|---|
| -COOH | meta-directing | Positions 2 and 6 |
| -CH₂COOEt | meta-directing | Positions 2 and 6 |
| Combined Effect | Reinforcing | Positions 2 and 6 |
Bifunctional Reactivity and Intermolecular Interactions
The presence of both a carboxylic acid and an ester group on the same molecule imparts bifunctional character to this compound, enabling it to participate in a variety of intermolecular interactions.
The carboxylic acid moiety of this compound can be deprotonated to form a carboxylate anion. This carboxylate group is an excellent ligand for metal ions, capable of forming coordination complexes. Carboxylate ligands can coordinate to metal centers in various modes, including monodentate, bidentate chelating, and bidentate bridging. mdpi.comnih.gov The specific coordination mode depends on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands. uab.cat
While specific chelation studies on this compound are not extensively reported, the behavior of analogous carboxylate-containing ligands suggests that it can act as a versatile building block in coordination chemistry. nih.govresearchgate.net The ester group is generally a much weaker coordinating group than the carboxylate. However, under certain conditions, the carbonyl oxygen of the ester could potentially participate in coordination, particularly with hard metal ions. The bifunctional nature of the molecule allows for the formation of coordination polymers and metal-organic frameworks (MOFs), where the carboxylate group links metal centers into extended one-, two-, or three-dimensional networks. nih.gov
Potential Coordination Modes of the Carboxylate Group
| Coordination Mode | Description |
|---|---|
| Monodentate | The carboxylate coordinates to a single metal ion through one of its oxygen atoms. |
| Bidentate Chelating | Both oxygen atoms of the carboxylate coordinate to the same metal ion, forming a chelate ring. |
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. The carboxylic acid group of this compound is a strong hydrogen bond donor and acceptor. This allows for the formation of robust supramolecular synthons, most notably the carboxylic acid dimer, where two molecules are held together by a pair of O-H···O hydrogen bonds. nih.gov
Mechanistic Investigations of Reactions Involving 4 2 Ethoxy 2 Oxoethyl Benzoic Acid
Kinetic Studies of Key Transformation Pathways
Kinetic studies are essential for elucidating the step-by-step sequence of a reaction and identifying the rate-determining step. The primary transformation pathways for 4-(2-ethoxy-2-oxoethyl)benzoic acid are its formation via esterification and its cleavage via hydrolysis.
The formation of this compound typically proceeds through the Fischer esterification of 4-(carboxymethyl)benzoic acid with ethanol (B145695) in the presence of an acid catalyst. nih.govmasterorganicchemistry.com This reaction is reversible, and its kinetics are influenced by temperature, reactant concentrations, and the catalyst used. researchgate.netmasterorganicchemistry.com The reaction is generally slow, and an excess of the alcohol is often used to drive the equilibrium towards the product side. masterorganicchemistry.com
The hydrolysis of the ester back to the dicarboxylic acid and ethanol can be catalyzed by either acid or base. libretexts.org Base-promoted hydrolysis, often referred to as saponification, is typically a second-order reaction—first order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org The use of a large excess of the base can make the reaction follow pseudo-first-order kinetics. chemrxiv.org
Table 1: Factors Influencing Esterification and Hydrolysis Kinetics
| Factor | Effect on Esterification | Effect on Hydrolysis (Base-Promoted) |
|---|---|---|
| Temperature | Increases reaction rate | Increases reaction rate |
| Reactant Ratio | Excess alcohol favors ester formation | Excess base drives reaction to completion |
| Catalyst | Acid catalyst is required | Base is a reactant, not a catalyst |
| Substituents | Electron-donating groups on the acid can slightly increase the rate | Electron-withdrawing groups on the aromatic ring increase the rate |
Transition State Analysis and Reaction Coordinate Profiling
Transition state theory provides a framework for understanding the energy changes that occur as reactants are converted into products. The key to this is the transition state, a high-energy, unstable species that represents the energy maximum on the reaction coordinate.
For the acid-catalyzed esterification to form this compound, the mechanism involves several steps. masterorganicchemistry.com The reaction begins with the protonation of the carbonyl oxygen of the carboxylic acid group by the acid catalyst. youtube.com This makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol molecule, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.com A series of proton transfers then occurs, resulting in a protonated ether oxygen. The elimination of a water molecule and subsequent deprotonation of the carbonyl oxygen yields the final ester product. youtube.com The formation of the tetrahedral intermediate is often the rate-determining step.
In the case of base-promoted hydrolysis, the hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester group. This leads to the formation of a tetrahedral intermediate with a negative charge on the oxygen atom. The carbonyl group then reforms by expelling the ethoxide ion as the leaving group. Finally, a rapid acid-base reaction occurs where the ethoxide ion deprotonates the newly formed carboxylic acid to yield the carboxylate and ethanol. libretexts.org
Computational studies on related systems, such as the hydrolysis of other esters, have been used to model these transition states and reaction coordinates. These studies can provide valuable information on the geometry and energy of the transition state, helping to rationalize the observed reaction rates and stereoselectivities. emerginginvestigators.org
Role of Catalysis in Enhancing Reaction Efficiency and Selectivity
Catalysis plays a pivotal role in the synthesis and transformation of this compound by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate.
In the synthesis of this compound via Fischer esterification, strong acids like sulfuric acid or hydrochloric acid are commonly used as catalysts. nih.gov The acid protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol. youtube.com Heterogeneous acid catalysts, such as acidic ion-exchange resins (e.g., Amberlyst), can also be employed. These offer the advantage of easy separation from the reaction mixture. rsc.org Studies on the esterification of dicarboxylic acids have shown that these solid acid catalysts can exhibit high selectivity for the formation of monoesters. rsc.org The use of bifunctional catalysts, such as alumina, which possesses both acidic and basic sites, has been reported for the selective monoesterification of dicarboxylic acids. rsc.org
Enzymes, particularly lipases, are also effective catalysts for esterification and hydrolysis reactions under mild conditions. emerginginvestigators.org They can offer high chemo-, regio-, and enantioselectivity. The catalytic mechanism of enzymes like lipase (B570770) involves an active site, often containing a catalytic triad (B1167595) of amino acids, which facilitates the nucleophilic attack and stabilizes the tetrahedral intermediate. emerginginvestigators.org
For the hydrolysis of the ester, both acids and bases can act as catalysts. In acid-catalyzed hydrolysis, the mechanism is the microscopic reverse of Fischer esterification. masterorganicchemistry.com In base-promoted hydrolysis, the hydroxide ion is a reactant rather than a true catalyst as it is consumed in the reaction. libretexts.org
Table 2: Common Catalysts for Reactions of this compound
| Reaction | Catalyst Type | Examples | Role of Catalyst |
|---|---|---|---|
| Esterification | Homogeneous Acid | Sulfuric Acid, Hydrochloric Acid | Protonates the carbonyl group of the carboxylic acid |
| Heterogeneous Acid | Amberlyst resins, Alumina | Provides acidic sites for protonation; facilitates separation | |
| Enzyme | Lipase | Provides an active site to facilitate nucleophilic attack | |
| Hydrolysis | Acid | Sulfuric Acid, Hydrochloric Acid | Protonates the carbonyl group of the ester |
Solvent Effects on Reaction Mechanisms
The choice of solvent can significantly influence the rate and mechanism of a reaction by affecting the stability of the reactants, products, and transition states.
In the context of the esterification of 4-(carboxymethyl)benzoic acid, the solvent can play multiple roles. Often, an excess of the alcohol reactant (ethanol) is used as the solvent to drive the reaction forward. masterorganicchemistry.com In other cases, an inert solvent may be used. The polarity of the solvent can affect the reaction rate. For reactions where the transition state is more polar than the reactants, a more polar solvent will stabilize the transition state more than the reactants, thus increasing the reaction rate. rjpn.org
For the hydrolysis of esters, the solvent effect is also pronounced. In aqueous solvent mixtures, such as water-dioxane or water-ethanol, the rate of hydrolysis is influenced by the dielectric constant of the medium. rjpn.orgias.ac.in Generally, for the alkaline hydrolysis of esters, an increase in the polarity of the solvent leads to a decrease in the reaction rate. This is because the reactants (ester and hydroxide ion) are more strongly solvated than the more charge-diffuse transition state. ias.ac.in However, specific solvent-solute interactions, such as hydrogen bonding, can also play a crucial role and sometimes lead to deviations from this general trend. rjpn.org The study of solvent effects provides another tool for probing the reaction mechanism and understanding the nature of the transition state. rjpn.orgias.ac.in
Advanced Spectroscopic and Structural Elucidation of 4 2 Ethoxy 2 Oxoethyl Benzoic Acid
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 4-(2-Ethoxy-2-oxoethyl)benzoic acid, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods have been employed to assign the chemical environments of all hydrogen and carbon atoms and to confirm their connectivity.
¹H and ¹³C NMR Chemical Shift Assignments
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the methylene (B1212753) bridge, the aromatic protons, and the carboxylic acid proton. The aromatic region is expected to exhibit a characteristic AA'BB' system for the 1,4-disubstituted benzene (B151609) ring. The carboxylic acid proton will likely appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to hydrogen bonding. docbrown.infochemicalbook.com
¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal signals for each unique carbon environment. The two carbonyl carbons (ester and carboxylic acid) are expected to be the most downfield, typically in the 165-180 ppm range. docbrown.infolibretexts.org The aromatic carbons will appear between approximately 125 and 145 ppm. The methylene carbons of the ethyl group and the bridge, along with the methyl carbon, will be found in the upfield region of the spectrum. chemicalbook.com
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | > 12.0 | broad singlet | 1H |
| Aromatic (Ha) | ~8.10 | Doublet | 2H |
| Aromatic (Hb) | ~7.40 | Doublet | 2H |
| Ethyl Ester (-OCH₂CH₃) | ~4.15 | Quartet | 2H |
| Methylene Bridge (-CH₂-) | ~3.70 | Singlet | 2H |
| Ethyl Ester (-OCH₂CH₃) | ~1.25 | Triplet | 3H |
Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~172 |
| Ester (C=O) | ~171 |
| Aromatic (C-COOH) | ~130 |
| Aromatic (C-CH₂) | ~144 |
| Aromatic (CH) | ~130 |
| Aromatic (CH) | ~129 |
| Ethyl Ester (-OCH₂) | ~61 |
| Methylene Bridge (-CH₂) | ~41 |
| Ethyl Ester (-CH₃) | ~14 |
2D NMR Techniques (COSY, HSQC, HMBC) for Structural Confirmation
To unambiguously confirm the molecular structure, 2D NMR experiments are invaluable. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) coupling relationships. sdsu.edu A key expected correlation would be between the quartet of the ethyl ester's methylene protons (-OCH₂) and the triplet of its methyl protons (-CH₃), confirming the ethyl fragment.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu It would be used to definitively assign each proton signal to its corresponding carbon atom, for instance, linking the aromatic proton signals to their respective aromatic carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range (2-3 bond) couplings between protons and carbons, which is crucial for piecing together the molecular framework. youtube.comsdsu.edu Key expected correlations include:
The methylene bridge protons (-CH₂-) showing a correlation to the ester carbonyl carbon and the aromatic quaternary carbon (C4).
The aromatic protons showing correlations to neighboring carbons and the quaternary carbons, confirming the substitution pattern.
The ethyl group protons showing correlations to the ester carbonyl carbon, solidifying the connectivity of the ester functional group.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry provides vital information about the molecular weight and formula of a compound, as well as structural details based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry determines the mass of a molecule with very high accuracy. For this compound (C₁₁H₁₂O₄), the calculated monoisotopic mass is 208.0736 Da. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, thereby confirming the elemental composition.
Fragmentation Patterns and Ion Dissociation Pathways
In electron ionization mass spectrometry (EI-MS), the molecule is ionized and fragmented. The resulting pattern of charged fragments is a molecular fingerprint. The fragmentation of this compound is expected to proceed through pathways characteristic of both benzoic acids and ethyl esters. docbrown.infodocbrown.infolibretexts.org
Key fragmentation steps would likely include:
Loss of an ethoxy group (-OCH₂CH₃): Cleavage of the ester C-O bond would result in an acylium ion. [M - 45]⁺.
Loss of a hydroxyl group (-OH): A common fragmentation for carboxylic acids, leading to the [M - 17]⁺ ion. libretexts.org
Loss of the carboxyl group (-COOH): Decarboxylation is a characteristic fragmentation pathway for benzoic acid derivatives, resulting in the [M - 45]⁺ ion. nih.govsci-hub.se
Formation of the benzoyl cation: A prominent peak at m/z 105 is characteristic of many benzoic acid derivatives, arising from the loss of the entire side chain. docbrown.info
Formation of the tropylium (B1234903) ion (m/z 91): The benzyl-type methylene group facilitates the formation of the stable tropylium cation via rearrangement and loss of a neutral molecule. nih.govchemicalbook.com
Predicted Major Fragments in Mass Spectrometry
| m/z | Proposed Fragment |
| 208 | [M]⁺ (Molecular Ion) |
| 191 | [M - OH]⁺ |
| 163 | [M - OCH₂CH₃]⁺ or [M - COOH]⁺ |
| 149 | [M - CH₂COOC₂H₅]⁺ (Benzoyl cation + O) |
| 135 | [M - COOC₂H₅]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 91 | [C₇H₇]⁺ (Tropylium ion) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. rsc.org
For this compound, the spectra would be dominated by signals from the carbonyl groups, the hydroxyl group, and the aromatic ring. youtube.comlibretexts.org
O-H Stretch: A very broad and strong absorption band is expected in the IR spectrum, typically from 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orgspectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene and ethyl groups are expected just below 3000 cm⁻¹.
C=O Stretches: Two distinct carbonyl stretching peaks are anticipated due to the different electronic environments of the carboxylic acid and the ester. The carboxylic acid C=O stretch is expected around 1710 cm⁻¹ (for the dimer), while the ester C=O stretch should appear at a slightly higher frequency, around 1735 cm⁻¹. libretexts.orgpressbooks.pubspectroscopyonline.com
C=C Stretches: Aromatic ring C=C stretching vibrations will produce several bands in the 1600-1450 cm⁻¹ region.
C-O Stretches: Strong C-O stretching bands for the carboxylic acid and the ester are expected in the 1320-1000 cm⁻¹ region. spectroscopyonline.comspectroscopyonline.com
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 | O-H Stretch (broad) | Carboxylic Acid |
| 3100-3000 | C-H Stretch | Aromatic |
| 3000-2850 | C-H Stretch | Aliphatic |
| ~1735 | C=O Stretch | Ester |
| ~1710 | C=O Stretch | Carboxylic Acid |
| 1600, 1580, 1450 | C=C Stretch | Aromatic Ring |
| 1320-1210 | C-O Stretch | Carboxylic Acid |
| 1250-1100 | C-O Stretch | Ester |
Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic ring and the C=C bonds, which may be weak in the IR spectrum. rsc.org
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of scientific literature and crystallographic databases was conducted to obtain X-ray crystallography data for this compound. This investigation aimed to determine its solid-state structure, including key parameters such as the crystal system, space group, unit cell dimensions, and intermolecular interactions.
Despite extensive searches, no specific, publicly available single-crystal X-ray diffraction data for the compound "this compound" could be located. While crystallographic information exists for structurally related compounds and isomers, such as 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, this data is not applicable to the target molecule due to differences in atomic connectivity and spatial arrangement, which would result in distinct crystal packing and molecular geometry.
The absence of published crystallographic data prevents a detailed analysis of the solid-state structure of this compound. Therefore, the generation of data tables containing crystallographic parameters and a discussion of specific research findings on its crystal structure is not possible at this time. Further experimental work would be required to elucidate the precise three-dimensional arrangement of this molecule in the crystalline state.
Derivatization and Synthesis of Analogues of 4 2 Ethoxy 2 Oxoethyl Benzoic Acid
Modification of the Ester Moiety
The ethyl ester group in 4-(2-ethoxy-2-oxoethyl)benzoic acid is a primary site for chemical transformation, allowing for the introduction of various alkyl and aryl groups or its conversion to the corresponding carboxylic acid.
Synthesis of Alkyl and Aryl Esters
The ethyl ester of this compound can be converted to other esters through transesterification. This reaction typically involves reacting the parent ester with an excess of a different alcohol in the presence of an acid or base catalyst. For example, using methanol (B129727) would yield methyl 4-(2-methoxy-2-oxoethyl)benzoate, while reaction with phenol (B47542) would produce a phenyl ester. The choice of alcohol and catalyst allows for the synthesis of a wide array of alkyl and aryl esters, each with potentially unique physical and chemical properties.
Another approach involves the initial hydrolysis of the ethyl ester to the corresponding dicarboxylic acid, followed by selective esterification. This two-step process offers greater control, particularly when synthesizing more complex esters.
| Starting Material | Reagent | Product |
| This compound | Methanol, Acid or Base Catalyst | 4-(2-Methoxy-2-oxoethyl)benzoic acid uni.lubldpharm.com |
| This compound | Phenol, Acid or Base Catalyst | 4-(2-Oxo-2-phenoxyethyl)benzoic acid |
Formation of Carboxylic Acids via Ester Hydrolysis
The ethyl ester group can be readily hydrolyzed to a carboxylic acid under either acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is typically a cleaner reaction with fewer side products. This process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521), followed by acidification to protonate the resulting carboxylate salt. This transformation yields 4-carboxyphenylacetic acid, a dicarboxylic acid that can serve as a key intermediate in the synthesis of further derivatives.
Modification of the Carboxylic Acid Moiety
The carboxylic acid group of this compound provides a handle for a variety of chemical transformations, including the formation of amides and the reduction to alcohols or aldehydes.
Synthesis of Amides and Peptidomimetics
The carboxylic acid can be converted to an amide by reaction with a primary or secondary amine. capes.gov.br This reaction typically requires the use of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid. Alternatively, the carboxylic acid can first be converted to a more reactive acyl chloride by treatment with a reagent like thionyl chloride (SOCl₂), followed by reaction with the desired amine. youtube.com This methodology is fundamental to the synthesis of peptidomimetics, where the this compound core can be incorporated into peptide-like structures. google.com The resulting amides can exhibit a wide range of biological activities and conformational properties.
| Starting Material | Reagent(s) | Product Class |
| This compound | Amine, Coupling Agent (e.g., DCC, EDC) | Amides |
| This compound | 1. SOCl₂ 2. Amine | Amides |
Reduction to Alcohol or Aldehyde Derivatives
The carboxylic acid group can be selectively reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). youtube.com This reaction must be performed carefully to avoid the simultaneous reduction of the ester moiety. Protection of the ester group may be necessary to achieve the desired selectivity. Alternatively, milder reducing agents or more controlled reaction conditions can be employed to partially reduce the carboxylic acid to an aldehyde. These alcohol and aldehyde derivatives serve as valuable intermediates for further synthetic elaborations.
Aromatic Ring Functionalization and Heterocyclic Annulation
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution are directed by the existing electron-withdrawing carboxylic acid and ester-containing side chain. Common functionalizations include nitration, halogenation, and sulfonation.
Furthermore, the functional groups on the aromatic ring can be utilized to construct fused heterocyclic rings. For instance, a suitably positioned amino group, introduced via nitration and subsequent reduction, can be condensed with a carbonyl compound to form a fused quinoline (B57606) or other nitrogen-containing heterocycle. Similarly, ortho-functionalized derivatives can undergo intramolecular cyclization reactions to form a variety of heterocyclic systems. For example, derivatives of this compound have been used in the synthesis of compounds containing a 1,2,4-oxadiazole (B8745197) ring. researchgate.net These strategies significantly expand the structural diversity of accessible analogues.
| Reaction Type | Reagents | Product Type |
| Nitration | HNO₃, H₂SO₄ | Nitro-substituted derivatives |
| Halogenation | X₂, Lewis Acid | Halo-substituted derivatives |
| Sulfonation | SO₃, H₂SO₄ | Sulfo-substituted derivatives |
| Heterocyclic Annulation | Varies (e.g., intramolecular cyclization) | Fused heterocyclic compounds |
Stereochemical Aspects of Derivative Synthesis
The primary approach to achieving stereochemical control in the synthesis of chiral derivatives of this compound involves the use of enantiomerically pure starting materials. This strategy ensures that the desired stereochemistry is incorporated into the final molecule from the outset.
A key example is the synthesis of Repaglinide, which is the (S)-enantiomer of 2-ethoxy-4-[2-[[(1R)-1-(2-pyridyl)ethyl]amino]ethyl]benzoic acid. Research has shown that the hypoglycemic activity resides predominantly in the (S)-enantiomers of these benzoic acid derivatives. acs.orgnih.gov
The synthesis of Repaglinide and its ethyl ester, a direct analogue of this compound, is achieved through the coupling of a chiral amine with a benzoic acid derivative. Specifically, 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid is coupled with the enantiomerically pure amine, (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine. google.com This reaction is typically carried out in the presence of a coupling agent, such as pivaloyl chloride, in a suitable solvent like toluene. google.com The resulting product is the ethyl ester of (S)-Repaglinide.
The final step in the synthesis of Repaglinide itself is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is usually achieved by treatment with a base, such as sodium hydroxide, followed by acidification to precipitate the final product. google.com
The stereochemical integrity of the chiral amine is maintained throughout the reaction sequence, thus dictating the stereochemistry of the final product. This highlights the importance of starting with optically pure precursors to obtain the desired stereoisomer of the final active pharmaceutical ingredient.
The table below summarizes the key chiral compounds involved in the stereoselective synthesis of Repaglinide, a prominent derivative of this compound.
| Compound Name | Stereochemistry | Role in Synthesis |
| (S)-3-methyl-1-(2-piperidinophenyl)-1-butylamine | (S) | Chiral amine starting material |
| Ethyl (S)-2-ethoxy-4-[N-{1-(2-piperidinophenyl)-3-methyl-1-butyl}-aminocarbonylmethyl]benzoate | (S) | Chiral intermediate, ester of Repaglinide |
| Repaglinide ((S)-2-ethoxy-4-[2-[[1-(3-methylbutyl)-2-piperidyl]carbonylmethyl]benzoic acid) | (S) | Final active pharmaceutical ingredient |
While the use of chiral starting materials is a common and effective strategy, other methods for achieving stereoselectivity, such as the use of chiral catalysts or resolving racemic mixtures, could also be applicable in the synthesis of other analogues of this compound. However, for derivatives like Repaglinide, the former approach is well-established.
Applications of 4 2 Ethoxy 2 Oxoethyl Benzoic Acid in Organic Synthesis
As a Versatile Building Block in Complex Molecule Synthesis
The dual functionality of 4-(2-Ethoxy-2-oxoethyl)benzoic acid allows for its use as a versatile building block. The carboxylic acid can be converted into amides, esters, or acid chlorides, while the ethyl ester can be hydrolyzed, reduced, or undergo transesterification. This orthogonality enables chemists to selectively react one part of the molecule while leaving the other intact for subsequent transformations, a key strategy in the multi-step synthesis of complex target molecules.
While specific, named complex molecules derived from this starting material are not extensively detailed in readily available literature, its structural motif is incorporated into various research compounds. For instance, derivatives such as 4-[({2-[(4-Ethylphenyl)amino]-2-oxoethyl}thio)methyl]benzoic acid have been synthesized, showcasing how the core structure can be elaborated into more complex forms.
Linker in Polymer Chemistry Research
In polymer chemistry, a linker or monomer is a small molecule that connects to others to form a polymer chain. The bifunctional nature of this compound, with its acid and ester groups, makes it a suitable candidate for creating polyesters or polyamides. By transforming the carboxylic acid into a more reactive derivative (like an acid chloride) and reacting it with a diol or diamine, or by polycondensation reactions involving both the acid and ester functionalities under specific conditions, it can be incorporated into a polymer backbone. However, specific examples of polymers synthesized using this compound as the primary linker are not prominently featured in available research, which often highlights more common dicarboxylic acids or their derivatives for this purpose.
Precursor for Advanced Organic Materials (excluding specific physical properties)
The synthesis of advanced organic materials often begins with versatile precursors that can be modified to build larger, functional systems. This compound serves as such a precursor. Its rigid phenyl ring and reactive functional groups are desirable features for constructing molecules intended for materials science applications. The synthesis can be directed to create liquid crystals, components of metal-organic frameworks (MOFs), or other ordered materials. The synthetic pathway typically involves esterification or amidation at the carboxylic acid site and/or modification of the ester group to build out the desired molecular architecture.
Role in Multi-component Reactions and Tandem Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, and tandem (or cascade) processes, involving sequential reactions in one pot, are powerful tools for efficient synthesis. The structure of this compound is amenable to such processes. For example, the carboxylic acid could participate in a Passerini or Ugi MCR, while the ester group could be involved in a subsequent cyclization step. While theoretically plausible, specific, documented examples of its widespread use in well-known MCRs or tandem reactions are not extensively reported in current chemical literature.
Utilization in Supramolecular Chemistry Research
Supramolecular chemistry involves the study of chemical systems composed of multiple molecules held together by non-covalent intermolecular forces. The carboxylic acid group on this compound is a key functional group for forming strong and directional hydrogen bonds. This allows it to assemble into dimers, chains, or more complex networks. These self-assembly processes are fundamental to creating supramolecular structures. Research into related compounds, such as 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, demonstrates how similar functionalities drive the formation of one-dimensional hydrogen-bonded chains in the solid state.
Precursor for Fluorescent Probes or Dyes (focus on synthesis, not properties)
The synthesis of fluorescent molecules and dyes often involves coupling aromatic building blocks. Azo dyes, for example, are typically prepared through the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. To be used in this context, this compound would first need to be chemically modified, for example, by introducing a nitro group that is subsequently reduced to an amine. This amine derivative could then be diazotized and coupled with another aromatic ring to form an azo dye. The synthesis of pyrimidine-based azo dyes and other fluorescent molecules has been explored using related building blocks, illustrating the general synthetic strategies that could be applied.
Analytical Methodologies for the Characterization and Quantification of 4 2 Ethoxy 2 Oxoethyl Benzoic Acid in Research Matrices
Chromatographic Techniques
Chromatography is a fundamental technique for separating, identifying, and quantifying components of a mixture. For 4-(2-Ethoxy-2-oxoethyl)benzoic acid, both liquid and gas chromatography are pivotal analytical tools.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the quantification and purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.
Method Development Strategy:
A typical approach for developing an HPLC method for this compound involves reverse-phase chromatography. In this mode, a non-polar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase.
Column Selection: A C18 (octadecylsilyl) column is the most common choice for the analysis of benzoic acid derivatives due to its ability to effectively separate compounds based on polarity. Columns with a particle size of 5 µm are standard, while smaller particles (e.g., 3 µm) can be used for faster UPLC (Ultra-Performance Liquid Chromatography) applications. acs.org
Mobile Phase Composition: The mobile phase typically consists of a mixture of an organic solvent and an aqueous buffer. Acetonitrile is a common organic modifier, though methanol (B129727) can also be used. acs.orggoogle.com The aqueous phase is often acidified to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention. Phosphoric acid or formic acid are frequently used for this purpose. acs.orggoogle.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of the target compound and any impurities with differing polarities. google.comnih.gov
Detection: Due to the presence of the benzene (B151609) ring, this compound possesses a strong chromophore, making it suitable for UV detection. The detection wavelength is typically set at or near the absorption maximum of the analyte to ensure high sensitivity. For related benzoic acid derivatives, detection wavelengths around 230 nm have been utilized. google.com A Diode-Array Detector (DAD) can be used to acquire the full UV spectrum of the peak, which aids in peak identification and purity assessment.
Validation: Once developed, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. google.comnih.gov Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). google.com
Below is a table summarizing typical HPLC conditions used for the analysis of related benzoic acid compounds, which can serve as a starting point for method development for this compound.
Table 1: Examples of HPLC Conditions for Benzoic Acid Derivatives
| Parameter | Condition 1: 4-Hydroxy Benzoic Acid google.com | Condition 2: Benzoic Acid rsc.org | Condition 3: 2,4,6-Trifluorobenzoic Acid nih.gov |
|---|---|---|---|
| Column | C18 (150 x 4.6 mm, 5 µm) | C18 (50 x 4.6 mm, 5 µm) | Zorbax SB-Aq (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Phosphoric acid in water | 0.05 M Ammonium acetate (B1210297) (pH 4.4) | 0.1% Triethylamine in water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile:Methanol:Water (70:20:10) |
| Elution | Gradient | Isocratic (60:40, A:B) | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | Not Specified |
| Detection | UV at 230 nm | UV at 234 nm | UV at 205 nm |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Direct analysis of carboxylic acids like this compound by GC is challenging due to their low volatility and tendency to adsorb onto the column, leading to poor peak shape and potential decomposition.
To overcome these issues, derivatization is typically required. The carboxylic acid group is converted into a more volatile and less polar functional group, such as an ester (e.g., methyl or ethyl ester) or a silyl (B83357) ester.
Derivatization Process:
Esterification: The most common derivatization method for carboxylic acids is esterification. This can be achieved by reacting the acid with an alcohol (e.g., methanol, ethanol) in the presence of an acidic catalyst.
Silylation: Silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), can be used to convert the acidic proton of the carboxylic acid into a trimethylsilyl (B98337) (TMS) group.
Once derivatized, the resulting volatile compound can be analyzed by GC, typically using a non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection. researchgate.net The NIST Chemistry WebBook contains GC data for a related compound, ethyl p-ethoxybenzoate, which indicates the feasibility of this approach for similar structures. tue.nl The use of GC-MS is particularly advantageous as it provides structural information that can confirm the identity of the analyte.
Electrochemical Analysis
Electrochemical methods, such as cyclic voltammetry, can be relevant for studying the redox properties of this compound in research settings. The electrochemical behavior of benzoic acid and its derivatives has been investigated, showing that both oxidation and reduction processes can occur at an electrode surface. acs.orgrsc.org
The electrochemical oxidation of benzoic acid derivatives on electrodes like boron-doped diamond can proceed through the formation of hydroxylated intermediates, followed by ring-opening. acs.org Conversely, electrochemical reduction can target the carboxylic acid group or substituents on the aromatic ring. acs.org
Studies using cyclic voltammetry on various benzoic acid derivatives have been performed to understand their reaction mechanisms, including the influence of pH and solvent on the electrochemical process. acs.orgtue.nl For this compound, voltammetric analysis could provide insights into its oxidation and reduction potentials, which can be useful in understanding its metabolic fate or in the development of electrochemical sensors. However, for routine quantification, electrochemical methods are less common than chromatographic techniques due to potential interferences from other electroactive species in complex sample matrices.
Spectrophotometric Methods for Quantitative Determination
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantitative determination of this compound, provided the sample matrix is not overly complex. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species.
The aromatic ring in this compound acts as a chromophore, absorbing light in the UV region. For quantitative analysis, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the analyte in an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
While direct UV spectrophotometry is straightforward, its selectivity can be low. For instance, in the analysis of 4-aminobenzoic acid (PABA), a related compound, methods have been developed based on charge-transfer complexation reactions to enhance sensitivity and shift the absorbance to a more selective wavelength in the visible region. Such a strategy could potentially be adapted for this compound if required. Characterization of new benzoic acid derivatives often includes determination of the UV absorption spectrum to identify the λmax.
Emerging Research Directions and Future Perspectives for 4 2 Ethoxy 2 Oxoethyl Benzoic Acid
Integration into Advanced Synthetic Platforms
The bifunctional nature of 4-(2-Ethoxy-2-oxoethyl)benzoic acid, possessing both a carboxylic acid and an ethyl ester group, positions it as a potentially valuable building block in advanced synthetic chemistry. The carboxylic acid moiety allows for a variety of transformations, including amidation, esterification, and conversion to an acyl chloride, which can then participate in Friedel-Crafts acylation reactions. The ethyl ester provides a handle for selective hydrolysis or transesterification, offering orthogonal reactivity.
Future research could explore its use as a versatile linker in the synthesis of complex molecules, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). In these applications, the dicarboxylic acid formed upon hydrolysis of the ester could serve as a rigid or semi-rigid strut, connecting metal nodes or organic building blocks to create porous materials with potential applications in gas storage, separation, and catalysis.
Role in Sustainable Chemistry Initiatives
The principles of green chemistry encourage the use of renewable feedstocks, atom-economical reactions, and the design of safer chemicals. Future investigations into this compound could focus on its synthesis from bio-based precursors. For instance, terephthalic acid, which can be derived from biomass, could potentially be a starting material for the synthesis of this compound.
Furthermore, its application as a building block in the synthesis of biodegradable polymers or as a component in greener solvent systems could be explored. The ester and carboxylic acid functionalities could be incorporated into polymer backbones, potentially imparting desirable properties such as hydrolytic degradability. Research into solvent-free or catalytic reactions involving this compound would also align with the goals of sustainable chemistry.
Exploration of Novel Reactivity Patterns
The interplay between the carboxylic acid and the ester-substituted side chain in this compound could lead to novel reactivity patterns under specific reaction conditions. Intramolecular cyclization reactions could be investigated, potentially leading to the formation of heterocyclic compounds with interesting biological or material properties.
For example, under conditions of high temperature or in the presence of specific catalysts, intramolecular condensation reactions might be possible. The methylene (B1212753) group adjacent to the ester carbonyl could also be a site for functionalization through various C-H activation strategies, opening up pathways to new derivatives with tailored properties.
Interdisciplinary Research Opportunities
The unique substitution pattern of this compound suggests potential applications in various interdisciplinary fields, warranting further investigation.
Materials Science: As mentioned, its use as a linker in the synthesis of porous materials like MOFs and COFs is a promising area. The properties of these materials, such as pore size and functionality, could be tuned by modifying the structure of the linker.
Drug Discovery: The benzoic acid scaffold is a common feature in many pharmaceutical compounds. The specific arrangement of functional groups in this compound could be explored for its potential as a fragment in drug design. It could serve as a starting point for the synthesis of novel bioactive molecules by modifying the carboxylic acid and ester groups to interact with biological targets.
Polymer Chemistry: This compound could be utilized as a monomer in the synthesis of novel polyesters or polyamides. The resulting polymers may exhibit unique thermal or mechanical properties due to the presence of the flexible side chain containing the ester group.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
